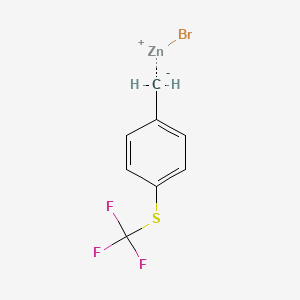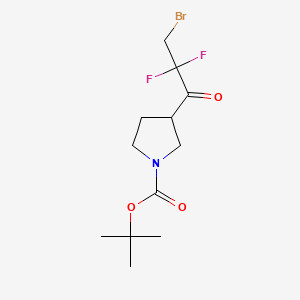
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H18BrF2NO3. It is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 3-bromo-2,2-difluoropropanoyl moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification, using tert-butyl alcohol and an appropriate acid catalyst.
Bromination and Fluorination: The 3-bromo-2,2-difluoropropanoyl moiety is introduced through a series of halogenation reactions. Bromination is achieved using bromine or a brominating agent, while fluorination is carried out using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct reactivity and potential biological activity. The combination of these halogens with the pyrrolidine ring and tert-butyl ester group makes it a versatile compound for various applications.
特性
分子式 |
C12H18BrF2NO3 |
|---|---|
分子量 |
342.18 g/mol |
IUPAC名 |
tert-butyl 3-(3-bromo-2,2-difluoropropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18BrF2NO3/c1-11(2,3)19-10(18)16-5-4-8(6-16)9(17)12(14,15)7-13/h8H,4-7H2,1-3H3 |
InChIキー |
AZIXTJJRADKHSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C(CBr)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)
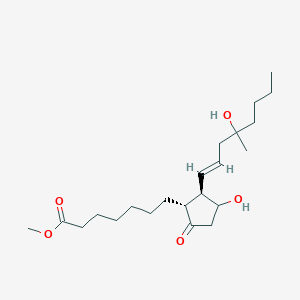
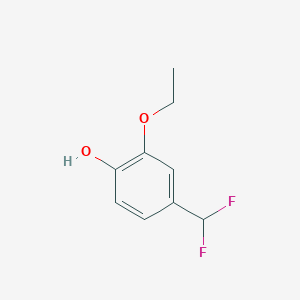



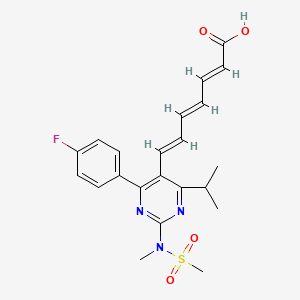
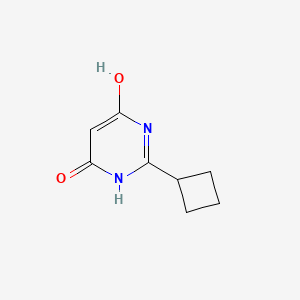
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
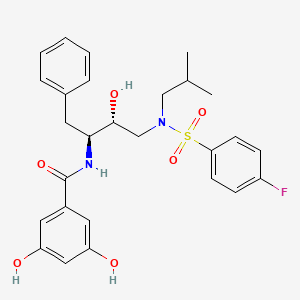
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
